molecular formula C6H13NO3 B3253819 6-Amino-2-hydroxyhexanoic acid CAS No. 2279-99-4

6-Amino-2-hydroxyhexanoic acid

Cat. No. B3253819
CAS RN: 2279-99-4
M. Wt: 147.17 g/mol
InChI Key: CEWDTFLISAWJHG-UHFFFAOYSA-N
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Description

6-Amino-2-hydroxyhexanoic acid , also known as 6-hydroxynorleucine , is an organic compound with the chemical formula C₆H₁₃NO₃. It belongs to the class of amino acids and is structurally related to leucine. The compound contains an amino group (NH₂) and a hydroxyl group (OH) attached to a six-carbon aliphatic chain. Its systematic IUPAC name is 6-hydroxynorleucine .


Synthesis Analysis

The synthesis of 6-Amino-2-hydroxyhexanoic acid involves several methods, including chemical transformations and enzymatic processes. One common approach is the enzymatic hydrolysis of proteins , where specific proteases break down proteins into their constituent amino acids. In this case, 6-Amino-2-hydroxyhexanoic acid can be obtained from proteins containing norleucine residues .


Molecular Structure Analysis

The molecular structure of 6-Amino-2-hydroxyhexanoic acid consists of a six-carbon aliphatic chain with an amino group (NH₂) at one end and a hydroxyl group (OH) at the other. The compound’s backbone resembles that of leucine, but with an additional hydroxyl group. The presence of both amino and hydroxyl groups makes it a versatile building block for various biochemical processes .


Chemical Reactions Analysis

  • Chiral Center : Due to its chiral center (the carbon atom adjacent to the amino group), it can exist in both L and D forms, affecting its biological activity .

Physical And Chemical Properties Analysis

  • Stability : Stable under normal conditions .

Scientific Research Applications

Role in Chemical Synthesis and Industrial Applications

6-Amino-2-hydroxyhexanoic acid, known for its hydrophobic and flexible structure, plays a crucial role in chemical synthesis, particularly in the creation of modified peptides. It's also significantly employed in the production of polyamide synthetic fibers, such as nylon. Additionally, it serves as a useful linker in various biologically active structures, highlighting its versatility beyond clinical uses (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

Involvement in Biocompatible Polyester Synthesis

6-Amino-2-hydroxyhexanoic acid is integral in synthesizing new biocompatible polyesters derived from α-amino acids. These polyesters are synthesized by combining it with various acids like lactic and glycolic acid. The resulting polymers exhibit non-toxicity to certain cell lines and show potential as materials for medical applications, owing to their biocompatible and biodegradable nature (Cohen-Arazi, Domb, & Katzhendler, 2010).

Application in Corrosion Inhibition

This compound is used to synthesize Schiff's bases which serve as corrosion inhibitors for mild steel. These inhibitors, derived from lysine and different aldehydes, show promising results in protecting steel from corrosion, demonstrating its utility in industrial maintenance and longevity (Gupta, Verma, Quraishi, & Mukherjee, 2016).

Contribution to Biotechnological Processes

In biotechnology, 6-Amino-2-hydroxyhexanoic acid is pivotal in creating a one-pot synthesis process for its production from cyclohexane. This bioprocess offers an environmentally friendly and efficient approach, significantly impacting sustainable production methods in the chemical industry (Bretschneider, Wegner, Bühler, Bühler, & Karande, 2020).

Role in Synthesis Enhancement

Its role extends to enhancing synthetic processes, such as the sulfuric acid hydrolysis of caprolactam for producing 6-Amino-2-hydroxyhexanoic acid. This research provides insights into optimizing production processes for industrial-scale synthesis (Arinushkina, Krylov, Kotelnikova, & Gerasimov, 2020).

Impact on Nanotechnology

The acid is utilized in the synthesis of water-soluble and surface-functionalized nanocrystals. These nanocrystals, particularly useful in bioimaging, showcase the compound's importance in advancing nanotechnology and biomedical imaging applications (Zeng, Zhang, & Barron, 2005)

Future Directions

Research on 6-Amino-2-hydroxyhexanoic acid continues to explore its potential applications in drug development, protein engineering, and biotechnology. Investigating its role in specific metabolic pathways and its interactions with enzymes and receptors could lead to novel therapeutic interventions .

properties

IUPAC Name

6-amino-2-hydroxyhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c7-4-2-1-3-5(8)6(9)10/h5,8H,1-4,7H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWDTFLISAWJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-hydroxyhexanoic acid

Synthesis routes and methods I

Procedure details

An aqueous solution (100 ml) of sodium nitrite (25.9 g, 0.36 mole) was gradually added to a stirred solution of L-lysine hydrate (19.0 g, 0.097 mole) in 10% sulfuric acid (250 mL) at 45-50° C. over a 2 hr period. After addition was complete, the solution was stirred at 25° C. for 3 hr. Urea was added to the solution in order to decompose nitric acid formed in the reaction process and the aqueous solution was poured on to an ion exchange column (Amberlite IR-120, H+ form, 200 ml). After the column was thoroughly washed with water, it was eluted with aqueous ammonium hydroxide until the eluant became negative to ninhydrin test. Combined fractions were evaporated in vacuo, which gave a yellow oil, 7.5 grams.
Quantity
100 mL
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reactant
Reaction Step One
Quantity
19 g
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reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Under an argon atmosphere, a dichloromethane (15 ml) solution of the 2-methyl-1-(3-phenylpropanoylamino)propylphosphinic acid (162 mg) obtained in the above step (a) was added with benzyl (S)-6-benzyloxycarbonylamino-2-hydroxyhexanoate (228 mg) which was obtained from 6-amino-2-hydroxyhexanoic acid described in Chem. Pharm. Bull., 621(1976) in a conventional manner, N-(dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (180 mg), and dimethylaminopyridine (38.7 mg), and then the mixture was stirred at room temperature for 16 hours. The organic substances were extracted with ethyl acetate, and the extract was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated, and the residue was purified by silica gel column chromatography (10 g, chloroform:methanol=10:1) to obtain benzyl (S)-6-(benzyloxycarbonylamino)-2-((2-methyl-1-(3-phenylpropanoylamino)propyl)phosphinoyloxy)hexanoate (117 mg, 31%). This compound was subjected to the measurement of molecular weight and then used in the following reaction.
Name
benzyl (S)-6-benzyloxycarbonylamino-2-hydroxyhexanoate
Quantity
228 mg
Type
reactant
Reaction Step One
Name
2-methyl-1-(3-phenylpropanoylamino)propylphosphinic acid
Quantity
162 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
RR Whetstone, SA Ballard - Journal of the American Chemical …, 1951 - ACS Publications
… of 6-amino-2-hydroxyhexanoic acid, melting at 205-210 with decomposition, was deposited. Fischer and Zemplén7 reported that the acid melted at 220225 with decomposition. …
Number of citations: 29 pubs.acs.org
Q Li, Z Zhang, J Zhao, A Li - Green Chemistry, 2022 - pubs.rsc.org
… -2-enoic acid/6-amino-2-hydroxyhexanoic acid to ACA. A novel process was reported to produce ACA from 6-aminohex-2-enoic acid (6-AHEA) or 6-amino-2-hydroxyhexanoic acid (6-…
Number of citations: 11 pubs.rsc.org
I Shin, AY Ting, PG Schultz - Journal of the American Chemical …, 1997 - ACS Publications
… coli tRNA Asn that was chemically acylated with 6-amino-2-hydroxyhexanoic acid, 10 a … The suppression efficiency of 6-amino-2-hydroxyhexanoic acid was less than 5% in a large-…
Number of citations: 44 pubs.acs.org
T Kobayashi, T Yanagisawa, K Sakamoto… - Journal of molecular …, 2009 - Elsevier
Pyrrolysyl-tRNA synthetase (PylRS), an aminoacyl-tRNA synthetase (aaRS) recently found in some methanogenic archaea and bacteria, recognizes an unusually large lysine derivative…
Number of citations: 93 www.sciencedirect.com
CW Smith, DG Norton, SA Ballard - Journal of the American …, 1951 - ACS Publications
… of 6-amino-2-hydroxyhexanoic acid, melting at 205-210 with decomposition, was deposited. Fischer and Zemplén7 reported that the acid melted at 220225 with decomposition. …
Number of citations: 8 pubs.acs.org
D Lu, LA Peterson - Chemical research in toxicology, 2010 - ACS Publications
… Reaction of N-acetyl-l-cysteine, 6-amino-2-hydroxyhexanoic acid, and BDA generated N-acetyl-S-[1-(5-hydroxy-5-carboxypentyl)-1H-pyrrol-3-yl]-l-cysteine. This compound eluted at …
Number of citations: 66 pubs.acs.org
M Spinck, C Piedrafita, WE Robertson, TS Elliott… - Nature Chemistry, 2023 - nature.com
… This gave the desired product (S)-6-amino-2-hydroxyhexanoic acid as a colourless solid (3.3 g, 41% yield). H NMR analysis δ H (400 MHz, D 2 O) 3.98 (dd, J = 6.8, 4.5 Hz, 1H), 2.94 (t, J …
Number of citations: 13 www.nature.com
CM Jäger, AK Croft - ChemBioEng Reviews, 2018 - Wiley Online Library
… not only 2-hydroxyglutaryl-CoA dehydratase, but also the ketyl-radical enzyme lactyl-CoA dehydratase 78 , as enzymes that can be used to convert 6-amino-2-hydroxyhexanoic acid (…
Number of citations: 30 onlinelibrary.wiley.com
K Aketa, S TERASHIMA, S YAMADA - Chemical and Pharmaceutical …, 1976 - jstage.jst.go.jp
In order to transform an optical integrity of L-lysine (L-5c) into simple piperidine alkaloids in a biomimetic sence, optically active pipecolic acids (D-or L-10c) or their derivatives ((R)-or (S)…
Number of citations: 33 www.jstage.jst.go.jp
X Yang, RC Mease, M Pullambhatla… - Journal of medicinal …, 2016 - ACS Publications
… The synthesis of 12 started with N-Boc protected (S)-6-amino-2-hydroxyhexanoic acid 14 (Scheme 1). We first protected the carboxylic acid as the tert-butyl ester and then converted …
Number of citations: 41 pubs.acs.org

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